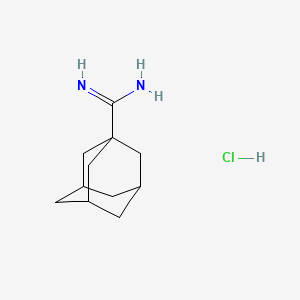

Adamantane-1-carboxamidine hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of adamantane-1-carboxamidine hydrochloride typically involves the reaction of adamantane-1-carboxylic acid with formamidine hydrochloride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Adamantane-1-carboxamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield adamantane-1-carboxylic acid, while reduction can produce adamantane-1-carboxamidine .

Aplicaciones Científicas De Investigación

Adamantane-1-carboxamidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, adamantane derivatives are studied for their potential antiviral and antiparkinsonian activities . The compound’s unique structure and properties make it a valuable tool in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents .

In industry, this compound is used in the development of advanced materials, including polymers and coatings . Its ability to form stable complexes with various substrates makes it useful in surface recognition studies and the design of novel sensors .

Mecanismo De Acción

The mechanism of action of adamantane-1-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways . In antiviral applications, adamantane derivatives inhibit the M2 proton channel of the influenza A virus, preventing viral replication . In the treatment of Parkinson’s disease, the compound increases the release of dopamine in the brain, alleviating symptoms of the disorder .

The molecular targets and pathways involved in these mechanisms are still under investigation, but the compound’s ability to modulate biological processes at the molecular level is well-documented .

Comparación Con Compuestos Similares

Adamantane-1-carboxamidine hydrochloride can be compared with other adamantane derivatives, such as amantadine hydrochloride and memantine hydrochloride . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications .

Amantadine hydrochloride: Used primarily as an antiviral and antiparkinsonian agent.

Memantine hydrochloride: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties . Its versatility in various applications, from drug delivery to material science, highlights its significance in scientific research and industry .

Actividad Biológica

Adamantane-1-carboxamidine hydrochloride (ACH) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and enzyme inhibition properties, supported by relevant research findings and data.

- Molecular Formula : C₁₁H₁₉ClN₂

- Molecular Weight : 214.74 g/mol

- Structure : Characterized by an adamantane framework combined with a carboxamidine functional group, which influences its reactivity and biological interactions.

Antiviral Activity

Recent studies have suggested that ACH may possess significant antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. A notable study published in Cell Reports indicated that ACH could inhibit the replication of SARS-CoV-2 in cell cultures, although further in vivo studies are necessary to confirm its efficacy and safety .

Table 1: Summary of Antiviral Studies on ACH

| Study Reference | Virus Target | Methodology | Key Findings |

|---|---|---|---|

| Cell Reports | SARS-CoV-2 | Cell culture assays | Inhibition of viral replication observed |

| Further investigation needed |

Antibacterial Activity

The antibacterial potential of ACH has also been explored, particularly in relation to its derivatives. Research indicates that certain adamantane derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, hydrazide-hydrazone derivatives containing the adamantane moiety showed promising antibacterial activity against Candida albicans and several Gram-positive bacteria .

Table 2: Antibacterial Efficacy of Adamantane Derivatives

| Compound Type | Tested Strains | Results |

|---|---|---|

| Hydrazide-Hydrazones | C. albicans, Gram-positive | Significant antibacterial activity noted |

Enzyme Inhibition

ACH has been identified as a potential inhibitor of various enzymes, notably 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in steroid metabolism. A study reported several adamantane derivatives with varying inhibitory potencies against human and mouse 11β-HSD1 enzymes, highlighting the importance of structural modifications on their biological activity .

Table 3: Inhibition Potency of Adamantane Derivatives on 11β-HSD1

Case Studies and Research Findings

-

Inhibitory Effects Against SARS-CoV-2 :

- ACH was observed to inhibit viral replication effectively in vitro, suggesting its potential as a therapeutic agent against COVID-19. Further studies are required to evaluate its safety profile in living organisms .

- Antibacterial Studies :

- Enzyme Inhibition Studies :

Propiedades

IUPAC Name |

adamantane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNFQKIOKKMCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369407 | |

| Record name | Adamantane-1-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50417-14-6 | |

| Record name | Adamantane-1-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.